molecular formula C17H14N2O5 B15217646 2-(N'-(2-Carboxyphenyl)-2-oxopropanimidamido)benzoic acid

2-(N'-(2-Carboxyphenyl)-2-oxopropanimidamido)benzoic acid

Cat. No.: B15217646
M. Wt: 326.30 g/mol
InChI Key: VVPUOJPZRNEHGK-UHFFFAOYSA-N
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Description

2-(N’-(2-Carboxyphenyl)-2-oxopropanimidamido)benzoic acid is a complex organic compound that features a benzoic acid moiety and an imidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N’-(2-Carboxyphenyl)-2-oxopropanimidamido)benzoic acid typically involves the reaction of 2-aminobenzoic acid with an appropriate carboxylic acid derivative under acidic or basic conditions. One common method involves the use of protonated carboxylic acids in electrostatically charged microdroplets, which accelerates the reaction significantly . This method does not require additional catalysts and can be performed under ambient conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(N’-(2-Carboxyphenyl)-2-oxopropanimidamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(N’-(2-Carboxyphenyl)-2-oxopropanimidamido)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(N’-(2-Carboxyphenyl)-2-oxopropanimidamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Carboxyphenyl)disulfanyl]benzoic acid: Similar in structure but contains a disulfide linkage.

    2-(Carboxymethylamino)benzoic acid: Similar but with a different substitution pattern on the benzoic acid moiety.

Uniqueness

2-(N’-(2-Carboxyphenyl)-2-oxopropanimidamido)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

2-[[C-acetyl-N-(2-carboxyphenyl)carbonimidoyl]amino]benzoic acid

InChI

InChI=1S/C17H14N2O5/c1-10(20)15(18-13-8-4-2-6-11(13)16(21)22)19-14-9-5-3-7-12(14)17(23)24/h2-9H,1H3,(H,18,19)(H,21,22)(H,23,24)

InChI Key

VVPUOJPZRNEHGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NC1=CC=CC=C1C(=O)O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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